molecular formula C9H10INO B14772452 2-Iodo-N,6-dimethylbenzamide

2-Iodo-N,6-dimethylbenzamide

Cat. No.: B14772452
M. Wt: 275.09 g/mol
InChI Key: NDHTWRFCYOAWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N,6-dimethylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of iodine and methyl groups in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N,6-dimethylbenzamide typically involves the iodination of N,6-dimethylbenzamide. One common method is the direct iodination of N,6-dimethylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N,6-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding N,6-dimethylbenzamide.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products like N,6-dimethylbenzamide derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products like N,6-dimethylbenzoic acid or N,6-dimethylbenzaldehyde.

    Reduction Reactions: N,6-dimethylbenzamide.

Scientific Research Applications

2-Iodo-N,6-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-N,6-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzamide: Lacks the methyl groups present in 2-Iodo-N,6-dimethylbenzamide.

    2-Iodo-N-phenylbenzamide: Contains a phenyl group instead of the methyl groups.

    N,6-Dimethylbenzamide: Does not contain the iodine atom.

Uniqueness

This compound is unique due to the presence of both iodine and methyl groups, which confer distinct chemical properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties. This combination makes this compound a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

2-iodo-N,6-dimethylbenzamide

InChI

InChI=1S/C9H10INO/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)

InChI Key

NDHTWRFCYOAWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.